3-Methoxyphenyl methanesulfonate 3-Methoxyphenyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 52200-03-0
VCID: VC6281766
InChI: InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3
SMILES: COC1=CC(=CC=C1)OS(=O)(=O)C
Molecular Formula: C8H10O4S
Molecular Weight: 202.22

3-Methoxyphenyl methanesulfonate

CAS No.: 52200-03-0

Cat. No.: VC6281766

Molecular Formula: C8H10O4S

Molecular Weight: 202.22

* For research use only. Not for human or veterinary use.

3-Methoxyphenyl methanesulfonate - 52200-03-0

CAS No. 52200-03-0
Molecular Formula C8H10O4S
Molecular Weight 202.22
IUPAC Name (3-methoxyphenyl) methanesulfonate
Standard InChI InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3
Standard InChI Key SMDKUUFVIRKUBB-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OS(=O)(=O)C

Chemical Identity and Structural Properties

Molecular Characteristics

3-Methoxyphenyl methanesulfonate belongs to the class of aromatic sulfonates, featuring a methoxy group (-OCH3_3) at the 3-position of the benzene ring and a methanesulfonate (-OSO2_2CH3_3) group. Key identifiers include:

PropertyValueSource
IUPAC Name(3-Methoxyphenyl) methanesulfonate
Molecular FormulaC8H10O4S\text{C}_8\text{H}_{10}\text{O}_4\text{S}
Molecular Weight202.22 g/mol
SMILESCOC1=CC(=CC=C1)OS(=O)(=O)C
InChIKeySMDKUUFVIRKUBB-UHFFFAOYSA-N

The methoxy group enhances electron-donating effects, influencing reactivity in electrophilic substitution reactions, while the sulfonate group contributes to solubility and stability.

Synthesis and Reaction Pathways

General Synthesis Strategies

Sulfonate esters like 3-methoxyphenyl methanesulfonate are typically synthesized via sulfonation of phenolic compounds. A plausible route involves:

  • Sulfonation of 3-Methoxyphenol: Reaction with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., pyridine) to form the sulfonate ester.

  • Purification: Recrystallization from ethanol or chloroform mixtures to isolate the product .

This method aligns with protocols for analogous compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which achieved an 86% yield using dimethyl sulfate and sodium hydroxide .

Reaction Mechanisms

The sulfonation proceeds through a nucleophilic acyl substitution mechanism:

Ar-OH+CH3SO2ClAr-OSO2CH3+HCl\text{Ar-OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{Ar-OSO}_2\text{CH}_3 + \text{HCl}

where Ar-OH\text{Ar-OH} represents 3-methoxyphenol. The methoxy group activates the aromatic ring, directing electrophiles to the para position relative to the -OCH3_3 group.

Pharmacological and Industrial Applications

Industrial Uses

As a sulfonating agent, this compound may serve as an intermediate in:

  • Polymer synthesis (e.g., sulfonated polyether ether ketones)

  • Surfactant production

  • Dye manufacturing.

ParameterMMSEMSIPMS
LOD (ppm)0.120.130.11
LOQ (ppm)0.370.380.34
Linearity (R2^2)0.9990.9980.997

These results underscore the method’s suitability for quantifying sulfonate impurities at trace levels.

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